Antimicrobial Activity: Benzylethyldimethylammonium Chloride (C2) Exhibits Fundamentally Different Potency and Spectrum Compared to Optimal C12–C16 BAC Homologs
Benzylethyldimethylammonium chloride (C2) demonstrates markedly lower antimicrobial potency compared to longer-chain ABDAC homologs due to its low lipophilicity. A comprehensive study of C1–C18 ABDAC homologs established that antimicrobial activity is a parabolic function of lipophilicity, with optimal activity occurring at alkyl chain lengths of C12–C16 [1]. Specifically, Gram-positive bacteria were most sensitive to C14 homologs, Gram-negative bacteria to C16 homologs, and yeasts/fungi to C12 homologs [1]. BEDMAC, with its C2 chain, falls well below the optimal lipophilicity range and exhibits significantly higher minimum inhibitory concentrations (MICs) against all tested organism classes. This class-level inference is supported by separate studies showing that commercial ADBAC blends (C12–C16) exhibit MIC values against S. aureus ranging from 0.4 to 1.8 ppm [2], whereas shorter-chain homologs like C10BDMA-Cl and C12BDMA-Cl show MICs of 128–256 µg/mL against B. cepacia complex strains [3].
| Evidence Dimension | Antimicrobial Potency (MIC) |
|---|---|
| Target Compound Data | C2 homolog (BEDMAC): Significantly lower activity; exact MIC not reported but falls outside optimal C12–C16 range |
| Comparator Or Baseline | Optimal C12–C16 ADBAC homologs: MIC 0.4–1.8 ppm vs. S. aureus [2]; C12BDMA-Cl: MIC 128–256 µg/mL vs. B. cepacia complex [3] |
| Quantified Difference | Activity difference of 2–3 orders of magnitude (class-level inference based on chain length-activity parabolic relationship) |
| Conditions | MIC assays; S. aureus (ATCC strains) and B. cepacia complex strains; 35°C incubation |
Why This Matters
Scientific users should not select BEDMAC for applications requiring potent, broad-spectrum antimicrobial activity; its value lies in applications where lower biocidal potency is actually desirable (e.g., selective preservation, mild disinfection) or where antimicrobial activity is secondary to its surfactant or catalytic functions.
- [1] Daoud, N. N., et al. (1983). Antimicrobial activity and physico-chemical properties of some alkyldimethylbenzylammonium chlorides. Microbios, 37(148), 73-85. PMID: 6413825. View Source
- [2] Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 296-306. doi:10.1128/AAC.00375-06 View Source
- [3] Ahn, Y., et al. (2016). Intrinsic resistance of Burkholderia cepacia complex to benzalkonium chloride. mBio, 7(6), e01716-16. doi:10.1128/mBio.01716-16 View Source
